Cas no 779284-34-3 (Benzenemethanamine,N-[(1S,2R)-2-ethylcyclopentyl]-a-methyl-, (aS)-)

Benzenemethanamine,N-[(1S,2R)-2-ethylcyclopentyl]-a-methyl-, (aS)- structure
779284-34-3 structure
Product Name:Benzenemethanamine,N-[(1S,2R)-2-ethylcyclopentyl]-a-methyl-, (aS)-
CAS No:779284-34-3
MF:C15H23N
MW:217.34982419014
CID:553258
Update Time:2024-01-30

Benzenemethanamine,N-[(1S,2R)-2-ethylcyclopentyl]-a-methyl-, (aS)- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine,N-[(1S,2R)-2-ethylcyclopentyl]-a-methyl-, (aS)-
    • Benzenemethanamine,N-(2-ethylcyclopentyl)-a-methyl-, [1S-[1a(R*),2a]]- (9CI)
    • Benzenemethanamine, N-(2-ethylcyclopentyl)-alpha-methyl-, [1S-[1alpha(R*),2alpha]]- (9CI)
    • (1S,2R)-2-ethyl-N-[(1S)-1-phenylethyl]cyclopentan-1-amine
    • Benzenemethanamine, N-[(1S,2R)-2-ethylcyclopentyl]-α-methyl-, (αS)-
    • Inchi: 1S/C15H23N/c1-3-13-10-7-11-15(13)16-12(2)14-8-5-4-6-9-14/h4-6,8-9,12-13,15-16H,3,7,10-11H2,1-2H3/t12-,13+,15-/m0/s1
    • InChI Key: VVLUHMQJKASROW-GUTXKFCHSA-N
    • SMILES: C1([C@H](C)N[C@H]2CCC[C@H]2CC)=CC=CC=C1

Computed Properties

  • Exact Mass: 217.183
  • Monoisotopic Mass: 217.183
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12A^2

Experimental Properties

  • Density: 0.95±0.1 g/cm3(Predicted)
  • Boiling Point: 304.5±11.0 °C(Predicted)
  • pka: 9.98±0.40(Predicted)

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